

GSK812397: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It has been investigated primarily for its potential as an anti-HIV agent, specifically targeting X4-tropic strains of the virus by inhibiting their entry into host cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **GSK812397**, along with detailed methodologies for key experimental assays and visualizations of relevant biological pathways.

Chemical Structure and Physicochemical Properties

GSK812397 is a complex heterocyclic molecule with the core structure of an imidazo[1,2-a]pyridine. Its chemical identity and properties are summarized in the tables below.



Identifier	Value
IUPAC Name	(S)-(2-((methyl(5,6,7,8-tetrahydroquinolin-8-yl)amino)methyl)-5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)methanol[1]
CAS Number	878197-98-9[1]
Chemical Formula	C24H32N6O[1]
SMILES String	OCC1=C(CN([C@@H]2C3=C(C=CC=N3)CCC2)C)N=C4C=CC=C(N5CCN(C)CC5)N41[1]

Table 1: Chemical Identifiers for GSK812397

Property	Value	Source
Molecular Weight	420.56 g/mol	[1]
Exact Mass	420.2638	[1]
Elemental Analysis	C: 68.54%, H: 7.67%, N: 19.98%, O: 3.80%	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO, not in water	[1]

Table 2: Physicochemical Properties of GSK812397

Pharmacological Properties

GSK812397 functions as a noncompetitive antagonist of the CXCR4 receptor. This mechanism involves binding to a site on the receptor distinct from the binding site of the natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), and the HIV-1 envelope glycoprotein gp120. This allosteric modulation induces a conformational change in the CXCR4 receptor, thereby preventing viral entry and inhibiting CXCL12-mediated signaling pathways.



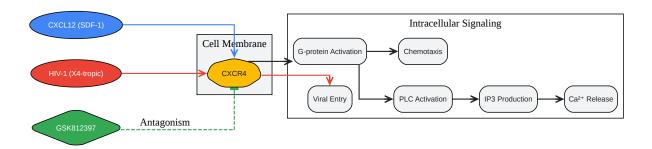
Assay	Cell Line	IC50 (nM)	Reference
HIV-1 Entry Inhibition (X4-tropic)	Human Osteosarcoma (HOS) Cells	1.50 ± 0.21	Jenkinson et al., 2010
HIV-1 Entry Inhibition (X4-tropic)	Peripheral Blood Mononuclear Cells (PBMCs)	4.60 ± 1.23	Jenkinson et al., 2010
SDF-1-mediated Chemotaxis	U937 Cells	0.34 ± 0.01	[1]
SDF-1-mediated Intracellular Calcium Release	HEK293 Cells	2.41 ± 0.50	[1]

Table 3: In Vitro Pharmacological Activity of GSK812397

Signaling Pathway

GSK812397 exerts its effects by disrupting the CXCL12/CXCR4 signaling axis. The binding of CXCL12 to CXCR4 typically activates downstream pathways that are crucial for cell migration, proliferation, and survival, as well as for the entry of X4-tropic HIV-1 into host cells.

GSK812397's noncompetitive antagonism blocks these signaling cascades.



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Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by GSK812397.

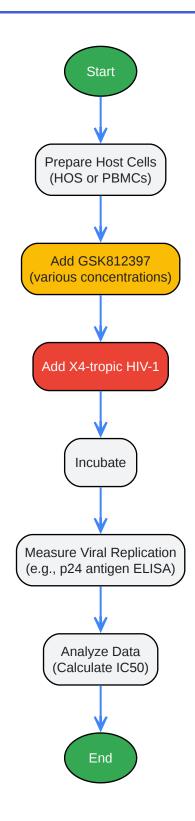
Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **GSK812397** are provided below.

HIV-1 Entry Inhibition Assay (HOS and PBMC)

This assay measures the ability of **GSK812397** to inhibit the entry and replication of X4-tropic HIV-1 in susceptible host cells.





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Caption: Workflow for the HIV-1 Entry Inhibition Assay.

Methodology:



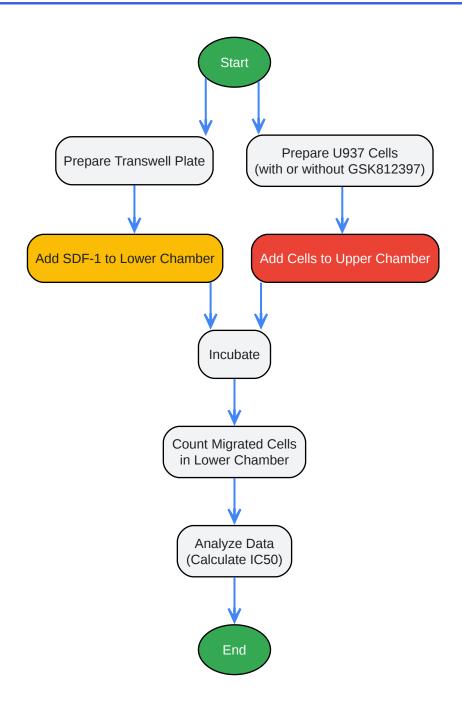
· Cell Preparation:

- HOS Cells: Human osteosarcoma cells stably expressing CD4 and CCR5 are seeded in 96-well plates and cultured overnight.
- PBMCs: Peripheral blood mononuclear cells are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for 2-3 days.
- Compound Addition: **GSK812397** is serially diluted and added to the cells.
- Virus Inoculation: A known amount of X4-tropic HIV-1 is added to the cell cultures.
- Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.
- Measurement of Viral Replication: The supernatant is collected, and the level of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage of inhibition of viral replication is calculated for each concentration of GSK812397, and the IC50 value is determined.

SDF-1-mediated Chemotaxis Assay

This assay assesses the ability of **GSK812397** to block the migration of cells towards a gradient of the chemoattractant SDF-1.





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Caption: Workflow for the SDF-1-mediated Chemotaxis Assay.

Methodology:

• Assay Setup: A Transwell plate with a permeable membrane is used. The lower chamber is filled with media containing SDF-1.

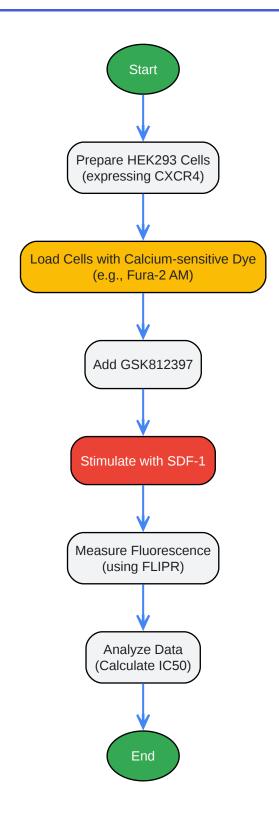


- Cell Preparation: U937 cells, a human monocyte cell line that endogenously expresses
 CXCR4, are pre-incubated with various concentrations of GSK812397.
- Cell Seeding: The treated U937 cells are placed in the upper chamber of the Transwell plate.
- Incubation: The plate is incubated for several hours to allow for cell migration through the membrane towards the SDF-1 gradient.
- Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- Data Analysis: The percentage of inhibition of chemotaxis is calculated for each GSK812397 concentration to determine the IC50 value.

Intracellular Calcium Release Assay

This assay measures the ability of **GSK812397** to inhibit the transient increase in intracellular calcium concentration induced by SDF-1 binding to CXCR4.





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Caption: Workflow for the Intracellular Calcium Release Assay.

Methodology:



- Cell Preparation: HEK293 cells engineered to express the human CXCR4 receptor are seeded in a 96-well plate.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2
 AM or Fluo-4 AM.
- Compound Addition: The cells are pre-incubated with varying concentrations of **GSK812397**.
- Stimulation: SDF-1 is added to the wells to stimulate the CXCR4 receptor.
- Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence imaging plate reader (FLIPR).
- Data Analysis: The inhibition of the calcium flux by **GSK812397** is quantified to determine the IC50 value.

Conclusion

GSK812397 is a well-characterized noncompetitive antagonist of the CXCR4 receptor with potent anti-HIV-1 activity. Its mechanism of action, involving the allosteric inhibition of CXCR4, disrupts key signaling pathways and prevents the entry of X4-tropic HIV-1 into host cells. The detailed chemical, physicochemical, and pharmacological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working in the fields of virology, immunology, and medicinal chemistry.

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References

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